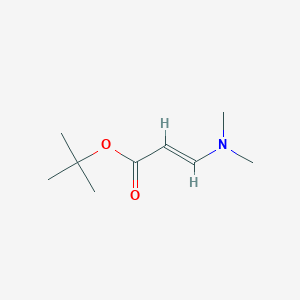

tert-Butyl 3-(Dimethylamino)acrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 3-(Dimethylamino)acrylate, also known by its CAS number 818-00-8, is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24. This compound is a derivative of propenoic acid and is characterized by the presence of a dimethylamino group and a tert-butyl ester group. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

作用机制

Target of Action

Tert-Butyl 3-(Dimethylamino)acrylate, also known as 2-Propenoic acid, 3-(dimethylamino)-, 1,1-dimethylethyl ester, is primarily used as a monomer in the synthesis of various types of polymers . Its primary targets are therefore the polymer chains it helps form. The compound’s bulky, hydrophobic moiety and high reactivity of acrylates make it an effective monomer .

Mode of Action

The compound can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It undergoes free-radical polymerization, a common method used to produce polymeric materials . The bulky tert-butyl moiety of the compound leads to high hydrophobicity, reduces polymer chain entanglements, and promotes interlocking between different polymer chains .

Biochemical Pathways

The compound’s primary biochemical pathway involves the polymerization of the monomer to form polymers. This process is often mediated by other compounds, such as cobalt porphyrin . The resulting polymers can exhibit a variety of properties, depending on the other monomers involved in the polymerization process .

Pharmacokinetics

Safety data sheets indicate that the compound may be toxic if inhaled, and it may cause skin irritation and allergic skin reactions .

Result of Action

The primary result of the action of this compound is the formation of polymers with desirable characteristics. These polymers can exhibit high hydrophobicity, improved alkaline hydrolytic stability, excellent weatherability, reduced viscosity at high solid content, enhanced opacity in coatings, improved cohesion, and good interaction with associative thickeners .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound’s polymerization rate and activation energy can vary with temperature . Additionally, safety data sheets recommend using the compound only outdoors or in a well-ventilated area, and avoiding release to the environment due to its potential toxicity .

生化分析

Biochemical Properties

“tert-Butyl 3-(Dimethylamino)acrylate” can be synthesized with a large variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene . The tert-butyl moiety of the compound leads to high hydrophobicity

Molecular Mechanism

While it’s known that it can be easily polymerized and co-polymerized

Temporal Effects in Laboratory Settings

“this compound” is known for its high reactivity, and it can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk

准备方法

The synthesis of tert-Butyl 3-(Dimethylamino)acrylate typically involves the esterification of propenoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the product.

化学反应分析

tert-Butyl 3-(Dimethylamino)acrylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different esters or amides.

Polymerization: This compound can undergo polymerization reactions to form polymers with various applications in materials science.

科学研究应用

tert-Butyl 3-(Dimethylamino)acrylate has a wide range of scientific research applications, including:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

Biology: This compound is employed in the development of biomaterials and drug delivery systems due to its biocompatibility and ability to form hydrogels.

Medicine: It is investigated for its potential use in controlled drug release formulations and as a component in medical devices.

Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.

相似化合物的比较

tert-Butyl 3-(Dimethylamino)acrylate can be compared with other similar compounds, such as:

2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester:

2-Propenoic acid, 2-(dimethylamino)-, 1,1-dimethylethyl ester: This compound has a similar structure but differs in the position of the dimethylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

生物活性

tert-Butyl 3-(Dimethylamino)acrylate (TBDMAA) is an organic compound with the molecular formula C₉H₁₅N₁O₂. This compound has garnered attention in various fields, particularly in drug delivery systems and other biomedical applications due to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

TBDMAA is characterized by a tert-butyl group attached to a 3-(dimethylamino)acrylate moiety. It appears as a light yellow to brown clear liquid, with a boiling point of approximately 150 °C at 1 mmHg and a specific gravity of about 1.09. The refractive index is around 1.53, indicating its dense and viscous nature. The presence of the dimethylamino group is crucial for its biological activity, particularly in pH-responsive applications.

Biological Activity

Research indicates that TBDMAA exhibits notable biological activities, particularly in the following areas:

Synthesis Methods

Several methods exist for synthesizing TBDMAA, emphasizing its accessibility for research and industrial applications:

- Radical Polymerization : TBDMAA can be synthesized through radical polymerization techniques, allowing for the formation of copolymers that can encapsulate drugs effectively.

- Micellization Techniques : The compound can be incorporated into diblock copolymers that form micelles in aqueous solutions, which are effective carriers for hydrophobic drugs .

Case Study 1: Photodynamic Therapy Applications

A study explored the use of TBDMAA-based polymer micelles for photodynamic therapy (PDT). These micelles were loaded with photosensitizers and demonstrated enhanced photocytotoxicity compared to free photosensitizers. The encapsulation improved cellular internalization via endocytosis, which is critical for effective PDT .

Case Study 2: Antimicrobial Activity Assessment

While direct studies on TBDMAA's antimicrobial properties are sparse, structural analogs have been tested against common bacterial strains. These studies suggest that compounds with similar functional groups exhibit significant antimicrobial effects, warranting further exploration into TBDMAA's potential.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | C₁₄H₁₉N₂O₂ | Contains two dimethylamino groups; used in similar applications. |

| tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate | C₁₄H₁₉N₂O₂ | Similar structure but differs in phenyl substitution position. |

| tert-Butyl 3-amino-3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate | C₁₄H₂₃N₂O₂ | Features an amino group instead of a dimethylamino group. |

These compounds highlight the diversity within this class of chemicals while underscoring the unique aspects of TBDMAA.

属性

IUPAC Name |

tert-butyl (E)-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZNUNSHBFDHEZ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。